N-(4-甲基苯基)-1-甲基磺酰哌嗪-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

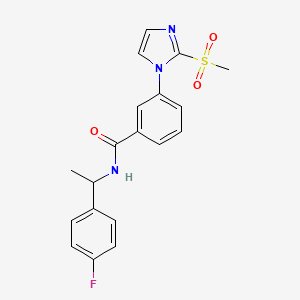

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods such as NMR, IR, UV-Vis, etc.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.科学研究应用

Cancer Therapeutics

The compound has been explored in the context of advanced malignancies. A phase II trial investigated its analog, CI-921, revealing its application in chemotherapy for cancers such as breast, stomach, pancreas, and lung cancers. Principal toxicities were identified as leukopenia, marked phlebitis, and mild nausea, with partial responses observed in breast and nonsmall cell lung cancer patients (Sklarin et al., 1992).

Enzyme Inhibition

Research into enzyme inhibition has shown the utility of sulfonamide derivatives, related to "N-(4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide," in inhibiting carbonic anhydrase isoforms II and VII. These enzymes are crucial in various physiological processes, including respiration and the removal of CO2 from tissues. Such inhibitors have potential therapeutic implications in treating diseases like glaucoma, epilepsy, and certain types of tumors (Ulus et al., 2013).

Chemical Synthesis

The compound's derivatives have been used to enable Cu-catalyzed coupling reactions, illustrating its application in synthetic chemistry. For instance, a study demonstrated the use of a related ligand in coupling (hetero)aryl halides with sulfinic acid salts, contributing to the synthesis of pharmaceutically important compounds (Ma et al., 2017).

Material Science

In material science, derivatives of the compound have been utilized in the synthesis of polyamides and poly(amide-imide)s, showing applications in creating advanced materials with specific properties like high thermal stability and solubility in polar solvents. Such materials find uses in electronics, coatings, and as components of high-performance polymers (Saxena et al., 2003).

Chemical Sensing

A derivative featuring a "N-(4-methylphenyl)-1-methylsulfonylpiperidine" moiety was synthesized as a chemosensor for detecting ions like Cu2+ and H2PO4−. This research highlights the potential of such compounds in developing sensors for environmental monitoring and diagnostic applications (Meng et al., 2018).

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.

未来方向

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing the compound.

I hope this general information is helpful. If you have a specific compound or a class of compounds you’re interested in, feel free to ask!

属性

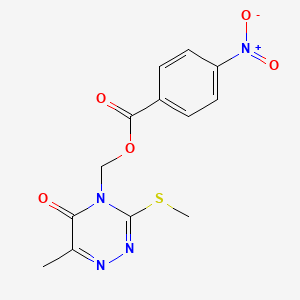

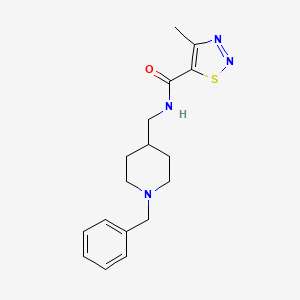

IUPAC Name |

N-(4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11-3-5-13(6-4-11)15-14(17)12-7-9-16(10-8-12)20(2,18)19/h3-6,12H,7-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRFVUOWKTJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)

![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)